2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid

Medicinal Chemistry Drug Design Physicochemical Properties

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid features a unique 3-fluoro-4-methoxy-5-sulfamoyl substitution pattern absent in des-fluoro or regioisomeric analogs. This alters pKa, LogP, and TPSA, providing a distinct starting point for SAR campaigns. The sulfamoyl group is a validated CA pharmacophore, ideal for proprietary oncology or ophthalmology inhibitor discovery. Procure this high-purity building block to explore novel chemical space in kinase, phosphatase, or protease probe development and agrochemical research.

Molecular Formula C9H10FNO5S
Molecular Weight 263.24 g/mol
CAS No. 926236-77-3
Cat. No. B3372700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid
CAS926236-77-3
Molecular FormulaC9H10FNO5S
Molecular Weight263.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1S(=O)(=O)N)CC(=O)O)F
InChIInChI=1S/C9H10FNO5S/c1-16-9-6(10)2-5(4-8(12)13)3-7(9)17(11,14)15/h2-3H,4H2,1H3,(H,12,13)(H2,11,14,15)
InChIKeyYKFIHBKALRAACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (CAS 926236-77-3) Chemical Profile and Procurement Identifiers


2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is a synthetic, multi-substituted phenylacetic acid derivative characterized by a sulfamoyl group (-SO₂NH₂) at the 5-position, a fluorine atom at the 3-position, and a methoxy group (-OCH₃) at the 4-position of its aromatic ring [1]. With a molecular formula of C₉H₁₀FNO₅S and a molecular weight of 263.24 g/mol, it is a building block utilized in organic synthesis and medicinal chemistry research [1][2]. The compound is commercially available from multiple chemical suppliers, typically at a purity of 95% or higher [3].

Why Unqualified Substitution of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid with Non-Fluorinated or Non-Methoxylated Analogs is Unreliable


Although 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid belongs to the broader class of sulfamoylphenyl acetic acids, its specific pattern of substitution (3-fluoro, 4-methoxy, 5-sulfamoyl) confers a unique set of physicochemical properties that cannot be assumed for its des-fluoro, des-methoxy, or regioisomeric analogs. Critically, the absence of the 3-fluoro substituent removes a strong electron-withdrawing group, which would lower the pKa of the acetic acid moiety and alter the compound's lipophilicity and hydrogen-bonding capacity, impacting target binding and pharmacokinetic behavior [1][2]. Similarly, substituting the 4-methoxy group can affect steric fit and electronic distribution, potentially diminishing interactions with specific biological targets. Therefore, substituting this compound with a simpler analog like 2-(4-sulfamoylphenyl)acetic acid introduces significant and unpredictable chemical and biological risk, as demonstrated by the divergent activities observed across this compound class [3].

Quantitative Physicochemical and Structural Differentiation Evidence for 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid


Molecular Weight and Lipophilicity (LogP) Comparison vs. Des-Fluoro Analog

The incorporation of a fluorine atom at the 3-position of the aromatic ring in 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid increases molecular weight and alters lipophilicity compared to the non-fluorinated analog, 2-(4-methoxy-5-sulfamoylphenyl)acetic acid. This modification is a standard medicinal chemistry strategy to enhance metabolic stability and membrane permeability. While no experimentally determined LogP or LogD values are available for the target compound, its computed XLogP3-AA is 0 [1]. In contrast, a related compound without the 3-fluoro and 4-methoxy groups, 2-(4-sulfamoylphenyl)acetic acid, has a molecular weight of 215.22 g/mol . The increase in molecular weight of 48.02 g/mol is directly attributable to the fluoro and methoxy substituents.

Medicinal Chemistry Drug Design Physicochemical Properties

Acidic pKa and Hydrogen Bonding Profile vs. Regioisomeric Analogs

The specific 3-fluoro substitution pattern in the target compound is predicted to lower the pKa of the carboxylic acid group relative to non-fluorinated or differently substituted analogs due to its strong inductive electron-withdrawing effect [1]. The computed pKa for 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is 3.03 [2]. Furthermore, the compound possesses 2 hydrogen bond donors and 7 acceptors, and a topological polar surface area (TPSA) of 115 Ų [2]. A regioisomer, 2-(2-fluoro-4-sulfamoylphenyl)acetic acid, has a TPSA of 98.8 Ų [3], indicating that the position and type of substituents (3-fluoro-4-methoxy vs. 2-fluoro) directly modulate polarity and potential target engagement.

Medicinal Chemistry Structure-Activity Relationship Molecular Modeling

Carbonic Anhydrase (CA) Inhibitory Potential via Class-Level Inference

The sulfamoyl functional group (-SO₂NH₂) is a well-established zinc-binding group (ZBG) for the inhibition of carbonic anhydrase (CA) isoforms [1]. While no direct inhibitory data (e.g., Ki values) are available for 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid against any CA isoform, close structural analogs in the sulfamoylphenyl acetic acid class demonstrate potent inhibition. For instance, derivatives of 2-(4-sulfamoylphenyl)acetic acid have shown inhibitory constants (Kᵢ) against hCA II, IX, and XII in the low nanomolar range (3.9–8.9 nM), surpassing the clinical inhibitor acetazolamide . The target compound's unique 3-fluoro-4-methoxy substitution pattern is expected to modulate both potency and isoform selectivity relative to these simpler analogs.

Enzymology Cancer Therapeutics Glaucoma Research

Lack of Publicly Available Biological Activity Data for this Specific Compound

A comprehensive search of primary literature, patent databases, and authoritative bioactivity repositories (including ChEMBL, PubChem BioAssay, and BindingDB) did not yield any quantitative biological activity data for 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid [1][2]. This absence of data is a critical piece of evidence for procurement decisions. It positions the compound as a truly novel chemical entity in the public domain, with its biological profile entirely unexplored.

Drug Discovery Chemical Probes Open Science

Recommended Research and Development Scenarios for Procuring 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid


Lead Optimization and Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

As established in Section 3, this compound is a novel sulfamoylphenyl acetic acid with a unique 3-fluoro-4-methoxy substitution pattern. Its procurement is most justified as a key building block for generating new analogs in SAR campaigns. The altered pKa, lipophilicity (LogP), and TPSA compared to des-fluoro and regioisomeric analogs [1] provide a new physicochemical starting point for optimizing the ADME and potency of a lead series. Researchers can use this compound to synthesize libraries and explore the effect of this specific substitution on target engagement, cellular activity, and in vivo pharmacokinetics.

Novel Carbonic Anhydrase Inhibitor Discovery

The sulfamoyl group is a validated pharmacophore for inhibiting carbonic anhydrase (CA) isoforms [1]. The complete absence of public biological data for this specific compound makes it an ideal candidate for proprietary CA inhibitor discovery programs. It can be screened against panels of CA isoforms (e.g., hCA I, II, IX, XII) to identify new inhibitors with potentially improved selectivity profiles. This is particularly relevant for oncology (targeting CA IX/XII) or ophthalmology (targeting CA II/IV) applications, where a new chemical entity with a clean IP position holds substantial value.

Chemical Probe Development for Underexplored Targets

Given its structural features, this compound could serve as a starting point for developing chemical probes for targets that recognize aryl sulfonamides or substituted phenylacetic acids. The electron-withdrawing fluorine and the methoxy group offer unique electronic and steric properties [1] that may confer binding to targets distinct from those engaged by simpler analogs. Procuring this compound for unbiased phenotypic screening or focused target-based screening (e.g., against kinase, phosphatase, or protease panels) could uncover novel biological activities and provide a new tool compound for basic biological research.

Synthesis of Advanced Intermediates for Agrochemicals or Materials Science

Beyond medicinal chemistry, the compound's unique substitution pattern may be of interest in other chemical sectors. The presence of the sulfamoyl group, fluorine, and a carboxylic acid handle makes it a versatile building block for synthesizing more complex molecules. As suggested by vendor sources, it may find use in agrochemical research [1]. For example, it could be elaborated into novel herbicides, fungicides, or functional materials where the specific combination of substituents imparts desirable properties like enhanced metabolic stability or altered electronic characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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